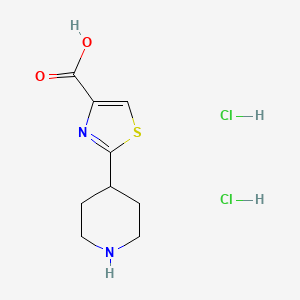

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.2ClH/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDXDZBAELWBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions or by using piperidine derivatives as starting materials .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Acylation at the Piperidine Nitrogen

The secondary amine within the piperidine ring is a reactive site for nucleophilic substitution. In the ethyl ester derivative (a precursor to the dihydrochloride form), acylation reactions have been demonstrated using coupling agents. For example:

Key Observations :

-

The reaction proceeds via activation of the carboxylic acid (in the acetylating agent) by TBTU, forming an active ester intermediate.

-

The piperidine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon.

-

The dihydrochloride form would require deprotonation (e.g., using a base like diisopropylethylamine) to free the amine for reactivity .

Amide Formation

Activation of the carboxylic acid (e.g., via EDC/HOBt or DCC) enables amide bond formation with amines. For instance:

-

Conversion to an acid chloride (using thionyl chloride) followed by reaction with primary/secondary amines.

-

Direct coupling with amines in the presence of carbodiimide-based reagents.

Esterification

Reaction with alcohols under acidic or basic conditions could yield esters. For example:

-

Methanol/HSO for methyl ester formation.

Thiazole Ring Reactivity

The thiazole ring may undergo electrophilic substitution (e.g., halogenation, nitration) at the 5-position, though specific data for this compound is absent. Its electron-deficient nature (due to the carboxylic acid substituent) could reduce reactivity compared to unsubstituted thiazoles .

Salt-Form-Dependent Behavior

The dihydrochloride salt enhances solubility in polar solvents (e.g., water, DMF), which impacts reaction conditions:

-

Protonation Effects : The piperidine nitrogen remains protonated in acidic media, limiting nucleophilicity. Deprotonation (pH > 8) is required for reactions involving the amine.

-

Stability : The salt form reduces degradation during storage but may necessitate neutralization prior to synthetic applications .

Challenges and Considerations

-

Solubility : Reactions may require polar aprotic solvents (DMF, DMSO) to dissolve the dihydrochloride salt.

-

Protection/Deprotection : The carboxylic acid may need protection (e.g., as an ester) during piperidine modifications to avoid side reactions.

-

Regioselectivity : Thiazole reactivity is influenced by electron-withdrawing groups, directing substitutions to specific positions .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives, including those containing the thiazole moiety. A notable study demonstrated that derivatives of piperidine exhibited significant antifungal activity against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The tested compounds showed minimal inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL and fungicidal activity confirmed through cell viability assays .

Case Study: Antifungal Derivatives

- Objective: To evaluate the antifungal efficacy of piperidine-based compounds.

- Results: Compounds induced apoptosis and cell cycle arrest in C. auris, indicating their potential as novel antifungal agents.

- Conclusion: The study supports the development of new antifungal therapies based on piperidine derivatives .

Pharmaceutical Applications

The piperidine ring is a crucial structure in many FDA-approved drugs, making compounds like 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride valuable in drug development. Its derivatives are being explored for various therapeutic activities, including:

- Antimicrobial Activity: Demonstrated effectiveness against a range of bacterial and fungal infections.

- Antitumor Activity: Some piperidine derivatives have shown promise in inhibiting tumor growth and inducing cancer cell apoptosis.

Table: Summary of Therapeutic Activities

| Activity Type | Examples of Applications |

|---|---|

| Antimicrobial | Effective against C. auris and C. albicans |

| Antitumor | Potential use in cancer treatment |

| Neuroprotective | Investigated for neurodegenerative diseases |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves straightforward synthetic routes that allow for the modification of the piperidine ring to enhance biological activity. Structure-activity relationship studies have been pivotal in identifying key modifications that improve efficacy against specific pathogens or conditions.

Synthetic Pathway Overview

- Start with piperidine as a base structure.

- Introduce thiazole and carboxylic acid functionalities through established organic reactions.

- Evaluate biological activity through in vitro assays.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Challenges and Limitations

- Data Gaps: Limited explicit data on the target compound’s melting point, solubility, and biological activity necessitates extrapolation from analogues.

- Structural Sensitivity: Minor changes, such as substituting piperidin-4-yl with piperidin-4-ylmethyl (), significantly alter physicochemical and pharmacological profiles.

Biological Activity

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride (CAS Number: 2060043-29-8) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety attached to a thiazole ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C9H14Cl2N2O2S

- Molecular Weight : 285.19 g/mol

- Appearance : White to off-white powder

- Storage : Room temperature

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. For this compound, potential mechanisms include:

- Antimicrobial Activity : Thiazoles are known for their antibacterial and antifungal properties. The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.

- Antitumor Activity : Thiazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting proliferation.

- Neuroprotective Effects : Some thiazole compounds exhibit anticonvulsant properties, suggesting potential applications in treating neurological disorders.

Biological Activity Overview

Antimicrobial Studies

Research indicates that thiazole derivatives, including this compound, display significant antibacterial activity. In vitro studies have shown that this compound has an MIC (Minimum Inhibitory Concentration) in the range of 3.12 to 12.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

A study exploring the cytotoxic effects of thiazole compounds revealed that this compound induced apoptosis in various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis highlighted the importance of the thiazole ring in enhancing cytotoxic activity.

Neuroprotective Effects

In models of epilepsy, this compound has been shown to reduce seizure frequency and severity, indicating its potential as an anticonvulsant agent. The underlying mechanism may involve modulation of neurotransmitter systems or ion channels .

Q & A

Q. Basic Research Focus

- Methodological Answer :

Strict adherence to GHS-based safety guidelines is essential. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention. Store the compound in a cool, dry place away from incompatible substances like strong oxidizers .

What are the established synthetic routes for this compound?

Q. Basic Research Focus

- Methodological Answer :

Synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with thiazole precursors. Key steps include:- Thiazole ring formation : Using Hantzsch thiazole synthesis with α-haloketones and thioureas.

- Piperidine functionalization : Introduce the piperidin-4-yl group via nucleophilic substitution or reductive amination.

- Salt formation : React the free base with hydrochloric acid to yield the dihydrochloride salt.

Purity (>98%) is achieved via recrystallization or column chromatography, validated by HPLC .

How can computational modeling improve the synthesis and reaction design of this compound?

Q. Advanced Research Focus

- Methodological Answer :

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For example:- Reaction optimization : Use software like Gaussian or ORCA to model substituent effects on thiazole ring stability.

- Solvent selection : Computational solvation free energy calculations (e.g., COSMO-RS) guide solvent choice to maximize yield.

ICReDD’s integrated approach combines computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% .

How to address discrepancies in reported purity levels across different synthesis protocols?

Q. Advanced Research Focus

- Methodological Answer :

Contradictions often arise from variations in purification methods or analytical techniques. Resolve by:- Standardizing analytical methods : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against a certified reference standard.

- Cross-validating protocols : Replicate synthesis under controlled conditions (e.g., inert atmosphere, fixed stoichiometry) and quantify impurities via LC-MS.

- Statistical analysis : Apply ANOVA to assess batch-to-batch variability and identify critical parameters (e.g., reaction temperature, pH) .

What spectroscopic techniques are most effective for structural characterization?

Q. Advanced Research Focus

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and piperidine moiety (δ 2.5–3.5 ppm for CH₂ groups). DEPT-135 distinguishes primary/secondary carbons.

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ at m/z 245.08) and isotopic pattern matching for Cl⁻.

- XRD : Single-crystal X-ray diffraction resolves the dihydrochloride salt’s crystal lattice and hydrogen-bonding network .

How does the dihydrochloride salt form impact solubility and bioavailability?

Q. Advanced Research Focus

- Methodological Answer :

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Assess by:- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).

- Permeability studies : Use Caco-2 cell monolayers to compare apparent permeability (Papp) of the salt vs. free base.

- Pharmacokinetics : Conduct in vivo studies to quantify bioavailability differences using LC-MS/MS plasma analysis .

What strategies mitigate decomposition during long-term storage?

Q. Advanced Research Focus

- Methodological Answer :

Degradation pathways (e.g., hydrolysis, oxidation) are minimized by:

How to design a scalable reactor system for this compound’s synthesis?

Q. Advanced Research Focus

- Methodological Answer :

Apply chemical engineering principles (CRDC subclass RDF2050112):- Continuous-flow reactors : Optimize residence time and mixing efficiency using CFD simulations.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Scale-up criteria : Maintain geometric similarity and constant power/volume ratio during pilot-scale transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.